

# **Application Notes and Protocols for Assessing** p53-MDM2-IN-2 Target Engagement

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Compound of Interest		
Compound Name:	p53-MDM2-IN-2	
Cat. No.:	B15618951	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

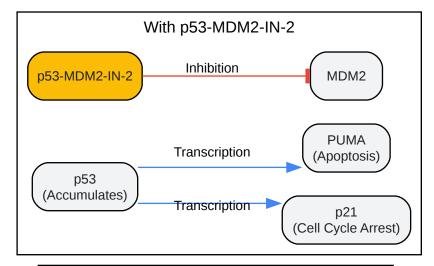
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating the cell cycle and apoptosis.[1] The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[2] [3] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2.[4]

**p53-MDM2-IN-2** (also known as MI-219) is a small molecule inhibitor designed to disrupt the p53-MDM2 interaction.[5] By binding to the p53-binding pocket of MDM2, it prevents the degradation of p53, leading to the accumulation of p53 protein, activation of downstream p53 target genes, and ultimately, tumor cell growth inhibition and apoptosis.[5] These application notes provide detailed protocols to assess the target engagement of **p53-MDM2-IN-2** in a cellular context.

# **Signaling Pathway**

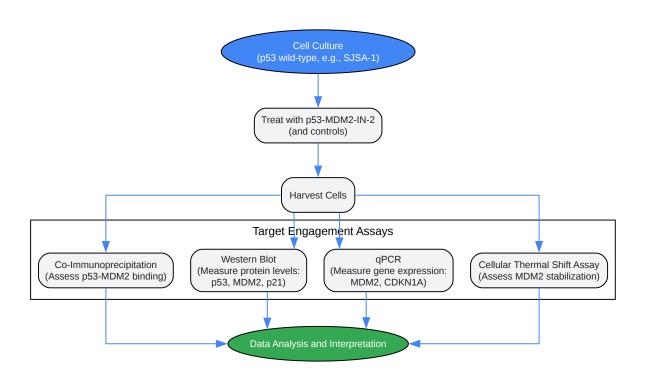
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of **p53-MDM2-IN-2**. Under normal conditions, MDM2 keeps p53 levels low. Upon treatment with **p53-MDM2-IN-2**, the interaction is blocked, leading to p53 accumulation and activation of its downstream targets like p21 (cell cycle arrest) and PUMA (apoptosis).











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## References

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- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition PMC [pmc.ncbi.nlm.nih.gov]
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